molecular formula C14H22N2O2 B2711388 [(3S,5R)-3-(aminomethyl)-4-benzyl-5-methylmorpholin-3-yl]methanol CAS No. 2193051-90-8

[(3S,5R)-3-(aminomethyl)-4-benzyl-5-methylmorpholin-3-yl]methanol

Cat. No. B2711388
CAS RN: 2193051-90-8
M. Wt: 250.342
InChI Key: PBQPLOLJXULZHN-OCCSQVGLSA-N
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Description

This compound, also known as [(3S,5R)-3-(aminomethyl)-4-benzyl-5-methylmorpholin-3-yl]methanol, has a CAS Number of 2193051-90-8 . It has a molecular weight of 250.34 and is typically stored at 4 degrees Celsius . It is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is (3S,5R)-3-(aminomethyl)-4-benzyl-5-methylmorpholin-3-yl)methanol . The InChI code is 1S/C14H22N2O2/c1-12-8-18-11-14(9-15,10-17)16(12)7-13-5-3-2-4-6-13/h2-6,12,17H,7-11,15H2,1H3/t12-,14+/m1/s1 .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 376.0±22.0 °C and a predicted density of 1.095±0.06 g/cm3 . Its pKa is predicted to be 14.85±0.10 .

Scientific Research Applications

Catalyst for Huisgen 1,3-dipolar Cycloadditions

A study by Ozcubukcu et al. (2009) introduced a new tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, formed through a Cu(I)-catalyzed alkyne-azide 1,3-dipolar cycloaddition (CuAAC). This complex serves as a highly active catalyst for Huisgen 1,3-dipolar cycloadditions, offering advantages such as low catalyst loadings, short reaction times, and compatibility with free amino groups, marking it as an outstanding catalyst for CuAAC Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009.

Methanol as a Hydrogen Source and C1 Synthon

Sarki et al. (2021) highlighted methanol's role as a hydrogen source and C1 synthon, which finds applications in chemical synthesis and energy technologies. The study reports a clean and cost-competitive method for selective N-methylation of amines and transfer hydrogenation of nitroarenes using methanol, demonstrating methanol's synthetic value Sarki, Goyal, Tyagi, Puttaswamy, Narani, Ray, & Natte, 2021.

Methanol Conversion Processes

A research by Schulz (2010) focused on the "coking" of zeolites during methanol conversion processes like MTO, MTP, and MTG, providing insights into how methanol conversion on zeolites facilitates the formation of hydrocarbons, including the mechanistic interference of spatial constraints and product composition analysis Schulz, 2010.

Direct N-Monomethylation with Methanol

Li et al. (2012) developed a method for the direct N-monomethylation of aromatic primary amines using methanol. This process is notable for its low catalyst loading, broad substrate scope, and excellent selectivities, showcasing methanol's utility in organic synthesis Li, Xie, Shan, Sun, & Chen, 2012.

properties

IUPAC Name

[(3S,5R)-3-(aminomethyl)-4-benzyl-5-methylmorpholin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-12-8-18-11-14(9-15,10-17)16(12)7-13-5-3-2-4-6-13/h2-6,12,17H,7-11,15H2,1H3/t12-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQPLOLJXULZHN-OCCSQVGLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCC(N1CC2=CC=CC=C2)(CN)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COC[C@](N1CC2=CC=CC=C2)(CN)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3S,5R)-3-(aminomethyl)-4-benzyl-5-methylmorpholin-3-yl]methanol

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